
methyl 3-(bromomethyl)-4-nitrobenzoate
Overview
Description
Methyl 3-(bromomethyl)-4-nitrobenzoate is an aromatic ester featuring a bromomethyl (-CH₂Br) substituent at the 3-position and a nitro (-NO₂) group at the 4-position of the benzoate ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the bromomethyl group acts as a reactive handle for further functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 3-(bromomethyl)-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by bromination to introduce the bromomethyl group. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while the bromination step employs bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of methyl 3-bromomethyl-4-nitrobenzoate may involve large-scale nitration and bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
methyl 3-(bromomethyl)-4-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizers like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 3-(bromomethyl)-4-nitrobenzoate is a chemical compound with the molecular formula . It is related to medicinal chemistry and has demonstrated non-toxic effects in mice . Research on this compound primarily focuses on its role as an intermediate in synthesizing other compounds, particularly in the pharmaceutical and chemical fields .
Synthesis and Chemical Applications
- Synthesis of Lenalidomide Intermediates: this compound is used in synthesizing Lenalidomide, a drug used to treat hematological malignancies . It is related to the determination of genotoxic impurities during the synthesis of Lenalidomide .
- Reaction Intermediate: Methyl 2-bromomethyl-3-nitrobenzoate, a compound similar to this compound, is used as a reactant with 3-amino-piperidine-2,6-dione hydrochloride to produce 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione .
- Synthesis of Berberine Derivatives: Methyl 4-(bromomethyl)benzoate, an isomer of this compound, is used in synthesizing 9-O-(4-carboxybenzyl)berberine, which is then used to create copper(II) complexes with DNA-cleaving activity .
Analytical Chemistry Applications
Mechanism of Action
The mechanism of action of methyl 3-bromomethyl-4-nitrobenzoate involves its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amines. These reactions can modulate the biological activity of the compound, making it useful in drug development and biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The bromomethyl group in methyl 3-(bromomethyl)-4-nitrobenzoate distinguishes it from other nitrobenzoate derivatives. Below is a comparison with key analogs:
Key Observations:
- Reactivity : The bromomethyl group in the target compound enhances electrophilicity, making it more reactive in nucleophilic substitution (e.g., Suzuki couplings) compared to ether-linked analogs like methyl 3-(benzyloxy)-4-nitrobenzoate .
- Positional Isomerism : Methyl 4-bromo-3-nitrobenzoate, a positional isomer, exhibits distinct physicochemical properties due to altered electronic effects from the nitro and bromo groups .
- Melting Points : Ether derivatives (e.g., methyl 3-((4-chlorobenzyl)oxy)-4-nitrobenzoate) generally exhibit higher melting points (>130°C) due to stronger intermolecular forces, whereas bromomethyl analogs may have lower melting points due to reduced crystallinity .
Biological Activity
Methyl 3-(bromomethyl)-4-nitrobenzoate (C9H8BrNO4) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
This compound features a bromomethyl group and a nitro group attached to a benzoate structure. Its unique functional groups allow it to participate in various chemical reactions, which can modulate its biological activity. The compound's molecular formula is represented as follows:
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromomethyl group. This allows it to interact with various biological targets, including enzymes and receptors. Additionally, the nitro group can be reduced to an amine, further enhancing its reactivity and potential therapeutic applications.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent. Its mechanism involves disrupting bacterial cell wall synthesis and function .
Anti-Leishmanial Activity
One notable application of this compound is in the development of anti-leishmanial agents. Studies have demonstrated that derivatives of this compound possess potent activity against Leishmania species, which are responsible for leishmaniasis, a parasitic disease affecting millions worldwide. The compound's effectiveness is attributed to its ability to interfere with the metabolic pathways of the parasite .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antibacterial Study : A study published in Asian Journal of Chemistry reported that derivatives of this compound showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study utilized standard disc diffusion methods to evaluate efficacy .
- Anti-Leishmanial Research : In a pharmacological study, researchers synthesized various derivatives from this compound and tested their anti-leishmanial properties. Compounds exhibited IC50 values in the low micromolar range, indicating potent activity against Leishmania donovani.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for methyl 3-(bromomethyl)-4-nitrobenzoate, and how do reaction conditions influence yield?
Basic Research Focus
The synthesis typically involves nitration of a methyl benzoate precursor followed by bromomethylation. Key steps include:
- Nitration : Use a mixture of concentrated sulfuric and nitric acids at 0°C for 0.25–0.5 hours, followed by gradual warming to room temperature (2–5 hours) .
- Bromomethylation : Introduce bromine via radical-initiated bromination or using N-bromosuccinimide (NBS) under controlled conditions (e.g., light or AIBN catalyst).
Critical Factors : - Temperature Control : Prolonged exposure to high temperatures during nitration can lead to over-nitration or decomposition .
- Solvent Choice : Dichloromethane or acetic acid improves solubility and minimizes side reactions .
Yield Optimization : Pilot studies report yields of 60–75%, with purity confirmed via HPLC (>95%) .
Q. How can researchers characterize the structure and purity of this compound?
Basic Research Focus
Primary Techniques :
- X-ray Crystallography : Resolves the spatial arrangement of the nitro and bromomethyl groups (e.g., bond angles and torsional strain) .
- NMR Spectroscopy :
- Mass Spectrometry : Exact mass (calc. 287.97 g/mol) and isotopic patterns (Br signature) validate molecular identity .
Q. What safety protocols are critical when handling this compound?
Basic Research Focus
- Eye/Skin Contact : Immediate flushing with water for 15 minutes; consult a physician due to potential lacrimation or dermatitis .
- Inhalation/Ingestion : Use fume hoods and avoid oral exposure; toxicological data are limited, necessitating precaution .
- Waste Disposal : Separate halogenated waste for professional treatment to avoid environmental contamination .
Q. How does the bromomethyl group influence the compound’s stability under varying storage conditions?
Advanced Research Focus
- Thermal Stability : Decomposition occurs above 80°C, releasing HBr and forming methyl 3-methyl-4-nitrobenzoate as a byproduct .
- Light Sensitivity : The C-Br bond is prone to homolytic cleavage under UV light; store in amber vials at 2–8°C .
- Moisture Sensitivity : Hydrolysis of the ester group is minimal at neutral pH but accelerates under basic conditions .
Q. What are the applications of this compound in synthesizing complex heterocycles?
Advanced Research Focus
- Suzuki Coupling : The bromomethyl group acts as a handle for cross-coupling with arylboronic acids to generate biaryl motifs .
- Nucleophilic Substitution : Reacts with amines or thiols to form substituted benzamides or thioethers, useful in drug discovery .
- Photolabile Protecting Groups : The nitro group enables photocatalyzed release of active molecules in prodrug systems .
Q. How can contradictory data on reaction outcomes be resolved in synthetic workflows?
Advanced Research Focus
- Byproduct Analysis : Use LC-MS to identify impurities like de-brominated or over-nitrated derivatives .
- Kinetic Studies : Varying reaction times (e.g., 2 vs. 5 hours for nitration) reveal optimal windows for minimizing side reactions .
- Computational Modeling : DFT calculations predict regioselectivity in nitration and bromination steps .
Q. What challenges arise during purification, and how are they addressed?
Advanced Research Focus
- Chromatography Issues : High polarity due to nitro and ester groups complicates silica-based separation; use reverse-phase HPLC .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity but require slow cooling to avoid oiling out .
Q. What mechanistic insights govern the reactivity of the bromomethyl group?
Advanced Research Focus
Properties
IUPAC Name |
methyl 3-(bromomethyl)-4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)6-2-3-8(11(13)14)7(4-6)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYMKUZFDVJUIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443506 | |
Record name | methyl 3-bromomethyl-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88071-90-3 | |
Record name | methyl 3-bromomethyl-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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